

Effective Labeling of Oligonucleotides with ATTO 700: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective labeling of oligonucleotides with the fluorescent dye **ATTO 700**. These guidelines are intended to assist researchers in achieving high-quality, reproducible results for various applications, including fluorescence in situ hybridization (FISH), single-molecule detection, and other advanced molecular biology techniques.

Introduction to ATTO 700

ATTO 700 is a high-performance fluorescent label belonging to a new generation of dyes. It is characterized by its strong absorption in the red region of the visible spectrum, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] As a zwitterionic and hydrophilic dye, ATTO 700 is well-suited for labeling biomolecules in aqueous solutions.[3][4] Its fluorescence is efficiently excited in the 670-715 nm range, making it a suitable alternative for dyes like Cy5.5 and IRD 700.[1][5] A key feature of ATTO 700 is that its fluorescence can be quenched by electron donors such as guanine, a property that can be leveraged in specific probe designs.[1][5]

The most common method for labeling oligonucleotides with **ATTO 700** is through the use of an N-hydroxysuccinimide (NHS) ester derivative.[6] This reactive group readily couples with primary amino groups introduced onto the oligonucleotide, forming a stable amide bond.[7]



Quantitative Data Summary

The following tables summarize the key quantitative properties of **ATTO 700** and recommended parameters for labeling reactions.

Table 1: Optical and Physical Properties of ATTO 700

Property	Value	Reference
Maximum Absorption (λabs)	700 nm	[1][8]
Maximum Emission (λem)	719 nm	[1]
Molar Extinction Coefficient (εmax)	120,000 M ⁻¹ cm ⁻¹	[1][8]
Fluorescence Quantum Yield (η)	25%	[8]
Fluorescence Lifetime (τ)	1.5 - 1.6 ns	[1][8]
Correction Factor (CF ₂₆₀) for DNA	0.26	[8]
Molecular Weight (NHS Ester)	~837 g/mol	[8]

Table 2: Recommended Reaction Parameters for ATTO 700 Labeling



Parameter	Recommendation	Reference
Oligonucleotide Modification	5' or 3' Primary Amine (e.g., Amino-Modifier C6)	[2][9]
ATTO 700 Derivative	N-hydroxysuccinimide (NHS) ester	[6]
Molar Ratio (Dye:Oligo)	5:1 to 20:1 (start with 10:1)	[1]
Reaction Buffer	0.1 - 0.2 M Sodium Bicarbonate or Sodium Carbonate/Bicarbonate	[2][7]
Reaction pH	8.3 - 9.0	[2][7]
Solvent for Dye	Anhydrous Dimethyl Sulfoxide (DMSO)	[6]
Reaction Time	2 hours to overnight	_
Reaction Temperature	Room Temperature (~25°C)	_

Experimental Protocols

Protocol for Labeling Amino-Modified Oligonucleotides with ATTO 700 NHS Ester

This protocol describes the post-synthesis conjugation of **ATTO 700** NHS ester to an oligonucleotide modified with a primary amine.

Materials:

- Amino-modified oligonucleotide
- ATTO 700 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.2 M Sodium Bicarbonate buffer, pH 9.0



- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.2
 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
- Prepare the ATTO 700 NHS Ester Stock Solution: Immediately before use, dissolve the ATTO 700 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. It is critical to minimize moisture exposure as NHS esters are susceptible to hydrolysis.[2]
- Perform the Labeling Reaction: a. Add the appropriate volume of the ATTO 700 NHS ester stock solution to the oligonucleotide solution to achieve the desired molar ratio (a 10:1 dye-to-oligo molar ratio is a good starting point).[1] b. Vortex the reaction mixture gently. c. Incubate the reaction for at least 2 hours at room temperature, protected from light. For convenience, the reaction can be left overnight.
- Purify the Labeled Oligonucleotide: Proceed to one of the purification protocols outlined in section 3.2.

Purification of ATTO 700-Labeled Oligonucleotides

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.[1]

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing excellent resolution.[8]

Materials:

- C18 reverse-phase HPLC column
- Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
- · Buffer B: Acetonitrile
- Lyophilizer or centrifugal evaporator



Procedure:

- Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
- Dilute the labeling reaction mixture with Buffer A and inject it onto the column.
- Elute the products using a linear gradient of increasing Buffer B concentration.
- Monitor the elution profile at 260 nm (for the oligonucleotide) and 700 nm (for ATTO 700).
 The labeled oligonucleotide will absorb at both wavelengths.
- Collect the fractions corresponding to the dual-absorbing peak.
- Lyophilize or evaporate the solvent from the collected fractions to obtain the purified, labeled oligonucleotide.

This method is useful for removing the majority of the free dye.

Materials:

- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)

Procedure:

- To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate.
- Add 3 volumes of ice-cold 100% ethanol.
- Mix well and incubate at -20°C for at least 1 hour.
- Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with ice-cold 70% ethanol and centrifuge again for 15 minutes.



- Remove the supernatant and air-dry the pellet to remove any residual ethanol.
- Resuspend the purified labeled oligonucleotide in a suitable buffer or nuclease-free water.

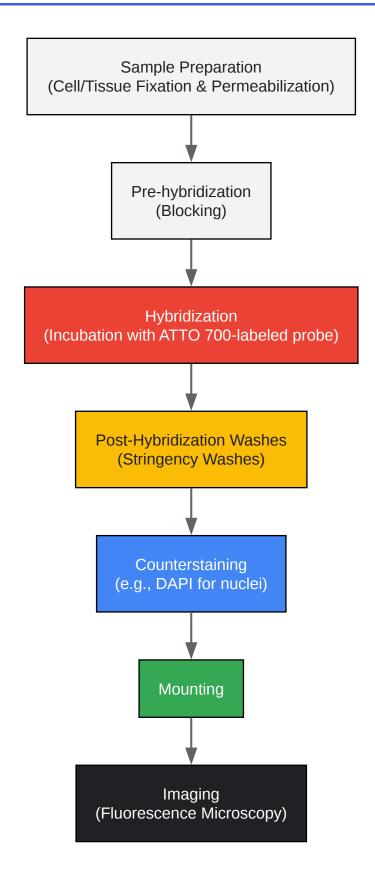
Application Example: Fluorescence In Situ Hybridization (FISH)

ATTO 700-labeled oligonucleotides are excellent probes for FISH applications due to their brightness and photostability.[4]

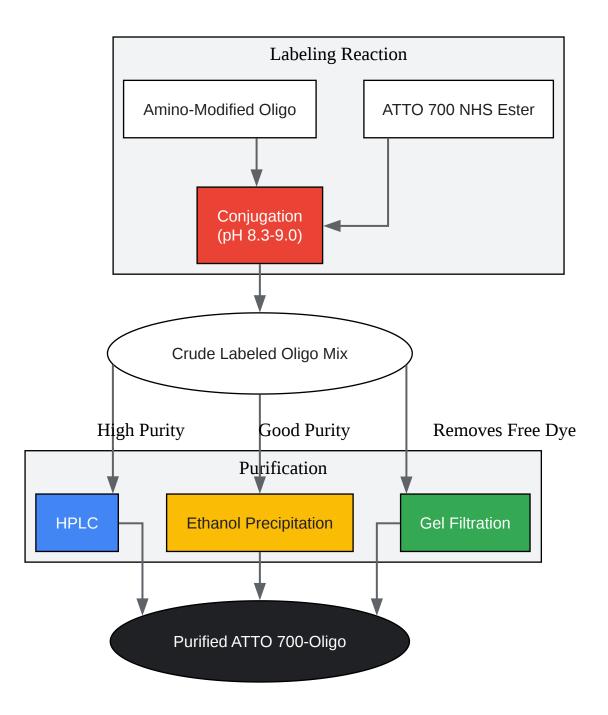
Experimental Workflow for FISH

The following diagram illustrates a general workflow for a FISH experiment using an **ATTO 700**-labeled oligonucleotide probe.









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